5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-3-carboxamide
Overview
Description
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-3-carboxamide is a thiophene derivative known for its diverse applications in medicinal chemistry and material science. Thiophene derivatives are essential heterocyclic compounds that exhibit a variety of properties and applications, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with sulfonamide and carboxamide groups. Common synthetic methods include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antihypertensive properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of enzymes or receptors involved in inflammatory and cancer pathways. The sulfonamide group may enhance the compound’s ability to bind to target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group enhances its potential as an antimicrobial and anti-inflammatory agent, while the thiophene core contributes to its versatility in various applications.
Properties
IUPAC Name |
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-10-8-12(9-20-10)14(17)16-7-6-11-2-4-13(5-3-11)21(15,18)19/h2-5,8-9H,6-7H2,1H3,(H,16,17)(H2,15,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWJYZFRNPGICI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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